6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid
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Overview
Description
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dicarboxylic acid derivatives, while reduction may produce quinoline-2,4-dicarboxylic alcohols .
Scientific Research Applications
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s quinoline moiety allows it to interact with various biological targets, including DNA and proteins, through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Similar Compounds
2,2’-Biquinoline-4,4’-dicarboxylic acid: Another quinoline derivative with similar structural features.
Quinoline-2,4-dicarboxylic acid: A simpler derivative with fewer functional groups.
Uniqueness
6-(2,4-Dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid is unique due to its dual quinoline structure and multiple carboxylic acid groups, which enhance its reactivity and potential for forming complex molecular interactions. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-(2,4-dicarboxyquinolin-6-yl)oxyquinoline-2,4-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O9/c25-19(26)13-7-17(21(29)30)23-15-3-1-9(5-11(13)15)33-10-2-4-16-12(6-10)14(20(27)28)8-18(24-16)22(31)32/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHJOVYNQBHFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC3=CC4=C(C=C3)N=C(C=C4C(=O)O)C(=O)O)C(=CC(=N2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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